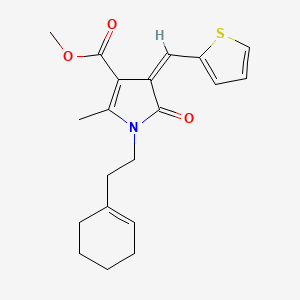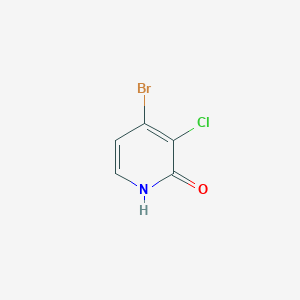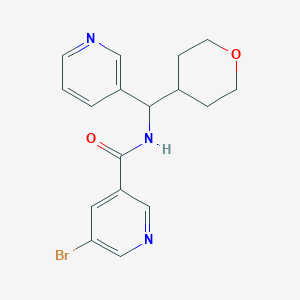
5-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a pyridine ring, a tetrahydropyran ring, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromine atom would likely be bonded to one of the carbon atoms in the pyridine ring, while the tetrahydropyran ring and the nicotinamide group would be attached to different carbon atoms in the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom, the pyridine and tetrahydropyran rings, and the nicotinamide group. The bromine atom could potentially be replaced by other groups in a substitution reaction, and the rings could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile, while the presence of the pyridine and tetrahydropyran rings could influence its solubility and stability .科学的研究の応用
Chemical and Biological Interactions
5-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a compound that can be associated with the broader field of nicotinamide derivatives and their potential applications in scientific research. While the specific molecule may not have direct references in the available literature, insights can be drawn from studies involving similar nicotinamide derivatives. These compounds are involved in various biochemical and pharmacological research areas due to their structural diversity and biological activity.
Inhibitors and Enzyme Activity
Nicotinamide derivatives play a crucial role in enzyme inhibition, where they affect the activity of specific enzymes involved in metabolic and physiological processes. For instance, nicotinamide N-methyltransferase (NNMT) inhibitors are of significant interest due to their implications in diseases like diabetes, obesity, and cancer. The inhibition of NNMT can modulate nicotinamide levels, influencing NAD+ metabolism and related pathways (Babault et al., 2018). This area of research is crucial for developing therapeutic strategies against metabolic disorders and other diseases.
Synthetic Chemistry
In synthetic chemistry, nicotinamide derivatives serve as building blocks for complex molecules with potential therapeutic applications. The synthesis of such compounds involves intricate chemical reactions that allow for the exploration of new pharmacological agents. For example, the reaction of ethylacetoacetate with nicotinohydrazide to produce various pyrazole derivatives showcases the versatility of nicotinamide derivatives in synthetic organic chemistry, leading to compounds with antimicrobial and antiviral properties (Joshi et al., 2010).
Biological Studies
The metabolism and biological effects of nicotinamide and its derivatives are subjects of ongoing research. These compounds are investigated for their roles in cellular processes, including DNA repair, energy metabolism, and signaling pathways. The ability of nicotinamide derivatives to participate in the synthesis of NAD+ and their conversion into various metabolites such as trigonelline and nicotinic acid glucosides highlight their biological significance in both plant and animal systems (Matsui et al., 2007).
将来の方向性
特性
IUPAC Name |
5-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-15-8-14(10-20-11-15)17(22)21-16(12-3-6-23-7-4-12)13-2-1-5-19-9-13/h1-2,5,8-12,16H,3-4,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATDITAEOXTERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2839935.png)
![10-(4-ethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2839938.png)
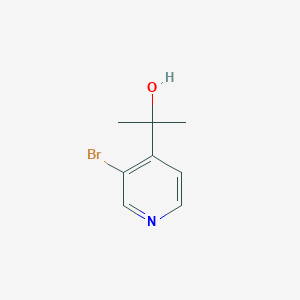
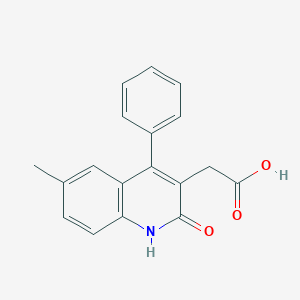
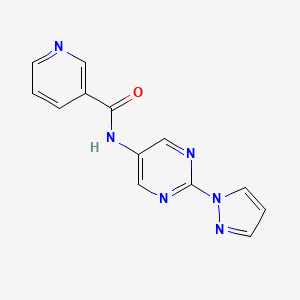
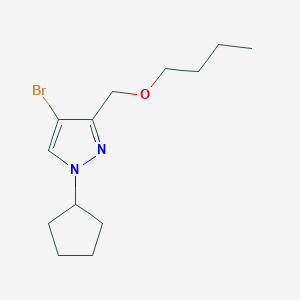
![propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2839948.png)


![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)
